Spilanthol

Descripción general

Descripción

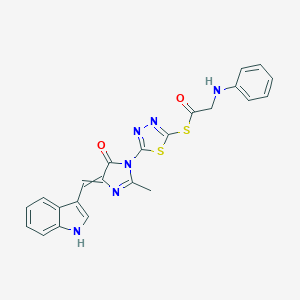

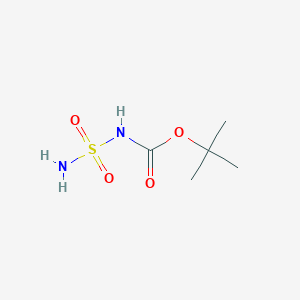

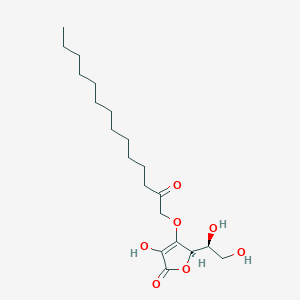

Spilanthol (C14H23NO, 221.339 g/mol) is a bioactive compound found in many different plants that are used as traditional remedies throughout the world . It is present in Heliopsis longipes and several species in the genus Acmella, including A. oleracea L., also known as paracress and jambu . Its leaves and flowers have sensory properties (pungency, tingling, numbing, mouth-watering) that make it a popular spice and ingredient in several Brazilian dishes .

Synthesis Analysis

An efficient and practical route for the synthesis of α-sanshools and spilanthol is described in the literature . Several modifications of an existing method enabled the preparation of the (2 E ,6 Z ,8 E ,10 E )-tetraene precursor of hydroxy-α-sanshool in good yield . A highly selective Wittig reaction employing newly synthesized phosphonium salt with low deliquescence and long-term stability yielded the desired Z -form tetraene . This improved methodology was shown to be applicable to the efficient synthesis of α-sanshool and spilanthol .

Chemical Reactions Analysis

The anti-inflammatory activity of spilanthol can be attributed to its dual inhibition of COX and LOX owing to the similar structures of spilanthol and arachidonic acid, in which the arachidonic acid is a precursor of prostaglandin and leukotriene syntheses .

Physical And Chemical Properties Analysis

Spilanthol is a bioactive compound with a molecular weight of 221.339 g/mol . More detailed physical and chemical properties can be found in databases like PubChem .

Aplicaciones Científicas De Investigación

Neurodegenerative Diseases

Spilanthol has been studied for its potential in attenuating neurodegenerative diseases (NDDs). NDDs are marked by progressive degeneration of neurons within the central nervous system . The current investigation explores the potential of spilanthol, the major bioactive compound isolated from Acmella paniculata, in attenuating NDDs through a multi-faceted approach combining in silico, and in vitro methodologies . In silico pharmacokinetic and toxicity screening of spilanthol indicated favorable characteristics for oral delivery, blood–brain barrier permeability, and minimal toxicity .

Neuroinflammation

Network pharmacology predicts that spilanthol attenuates neuroinflammation in NDDs by suppressing the toll-like receptor signaling pathway . This could potentially lead to new therapeutic approaches for treating neuroinflammatory conditions.

Green Extraction

Natural Deep Eutectic Solvents (NADES) have been used for the extraction of spilanthol from Acmella oleracea flower heads . NADES are promising extraction agents for the extraction of spilanthol, and these findings could lead to applicable extracts for medicinal purposes, due to their non-toxic constituents .

Acute Inflammation

Spilanthol was able to markedly relieve the symptoms and histological signs of acute inflammation in the mouse model of irritant contact dermatitis . This suggests that spilanthol could be used as a potential treatment for acute inflammatory conditions.

Anti-Ageing

Spilanthol, the prime N-alkamide in A. ciliata, is used as an active ingredient in several anti-ageing herbal tonics . This suggests that spilanthol could have potential applications in the cosmetic industry, particularly in the development of anti-ageing products.

Oral Health

Spilanthol is also used in mouth washes , suggesting its potential application in oral health products. Further research could explore its effectiveness in maintaining oral hygiene and preventing oral diseases.

Mecanismo De Acción

Target of Action

Spilanthol, a bioactive compound found in various plants, including Acmella paniculata , has been identified to target several key proteins in the Toll-Like Receptor 4 (TLR4) pathway . This pathway plays a crucial role in the innate immune system, primarily in triggering responses to pathogens and inflammation.

Mode of Action

Spilanthol interacts with its targets by suppressing the TLR4 signaling pathway . This interaction results in the attenuation of neuroinflammation in neurodegenerative diseases (NDDs) . The compound’s mode of action also involves the inhibition of nitric oxide production due to reduced expression of the inducible nitric oxide synthase enzyme (iNOS) in macrophages .

Biochemical Pathways

The primary biochemical pathway affected by spilanthol is the TLR4 signaling pathway . By suppressing this pathway, spilanthol can attenuate neuroinflammation, a common feature of NDDs . Additionally, it inhibits the NF-κB pathway, leading to a reduction in the mRNA level and protein expression of COX-2 and iNOS .

Pharmacokinetics

In silico pharmacokinetic and toxicity screening of spilanthol indicated favorable characteristics for oral delivery . Importantly, spilanthol has demonstrated substantial blood-brain barrier (BBB) permeability , favoring its potential therapeutic application in NDDs. This property significantly impacts the bioavailability of spilanthol, allowing it to exert its effects in the central nervous system.

Result of Action

The molecular and cellular effects of spilanthol’s action primarily involve the attenuation of neuroinflammation in NDDs . This is achieved through the suppression of the TLR4 signaling pathway and the inhibition of nitric oxide production . These actions result in a reduction in the mRNA level and protein expression of COX-2 and iNOS , which are key players in the inflammatory response.

Propiedades

IUPAC Name |

(2E,6Z,8E)-N-(2-methylpropyl)deca-2,6,8-trienamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO/c1-4-5-6-7-8-9-10-11-14(16)15-12-13(2)3/h4-7,10-11,13H,8-9,12H2,1-3H3,(H,15,16)/b5-4+,7-6-,11-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXOCHUWSGYYSFW-HVWOQQCMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC=CCCC=CC(=O)NCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C=C\CC/C=C/C(=O)NCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90893963 | |

| Record name | (E,Z,E)-N-(2-Methylpropyl)-2,6,8-decatrienamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90893963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Spilanthol | |

CAS RN |

25394-57-4 | |

| Record name | Spilanthol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25394-57-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Isobutyl-2E-decenamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025394574 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (E,Z,E)-N-(2-Methylpropyl)-2,6,8-decatrienamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90893963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AFFININ | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4W9L3S4856 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxo-4-pentenyl)-2,5-dimethyl-, [2R-[1(2R*,3R*),2alpha,5beta]]- (](/img/structure/B142892.png)